3,5-Dibromo-2-(difluoromethoxy)pyridine
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Overview
Description
3,5-Dibromo-2-(difluoromethoxy)pyridine: is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dibromopyridine with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions and other transformations .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogenated structure can enhance the biological activity and stability of drug candidates .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and difluoromethoxy groups. This activation facilitates nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a different bromine substitution pattern.
2,5-Dibromopyridine: Lacks the difluoromethoxy group, making it less reactive in certain reactions.
Uniqueness: 3,5-Dibromo-2-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications. The combination of these substituents allows for a broader range of chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C6H3Br2F2NO |
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Molecular Weight |
302.90 g/mol |
IUPAC Name |
3,5-dibromo-2-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H |
InChI Key |
NXFRHHCPUVXASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)Br |
Origin of Product |
United States |
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